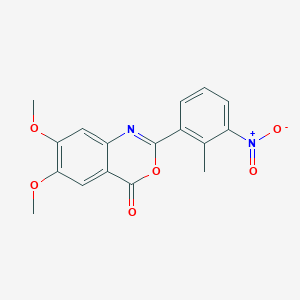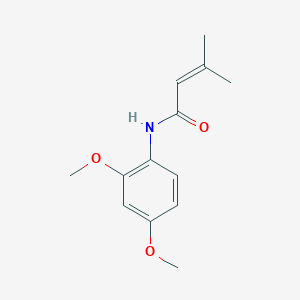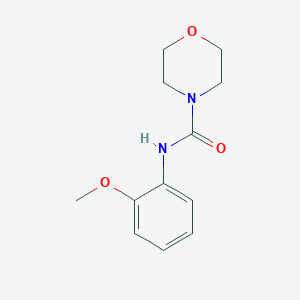
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, also known as DMNB-4O, is a synthetic compound that belongs to the family of benzoxazinones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In weeds, it has been shown to inhibit the activity of acetolactate synthase, an enzyme that is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In weeds, it has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to the inhibition of protein synthesis and growth. However, the effects of this compound on non-target cells and organisms are not well understood.
实验室实验的优点和局限性
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, it also has some limitations, including its potential toxicity and lack of selectivity for the target cells or organisms. Therefore, careful consideration should be taken when designing experiments using this compound.
未来方向
There are several future directions for the research on 6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. In medicinal chemistry, further studies are needed to investigate its potential as an anti-cancer agent in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore its potential as a building block for the synthesis of functional materials with specific properties. In agriculture, further studies are needed to investigate its potential as a selective herbicide with low toxicity to non-target organisms. Overall, this compound has great potential for various applications, and further research is needed to fully explore its potential.
合成方法
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a multi-step reaction starting from 2-methyl-3-nitroaniline and 3,4-dimethoxybenzaldehyde. The reaction involves the formation of a benzoxazinone ring by condensation of the amine and aldehyde in the presence of an acid catalyst, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder or tin(II) chloride.
科学研究应用
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro. In materials science, it has been used as a building block for the synthesis of functionalized polymers and dendrimers. In agriculture, it has been tested as a potential herbicide due to its ability to inhibit the growth of weeds.
属性
IUPAC Name |
6,7-dimethoxy-2-(2-methyl-3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-9-10(5-4-6-13(9)19(21)22)16-18-12-8-15(24-3)14(23-2)7-11(12)17(20)25-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHBMWKJRYJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)